Methyl 2,5-dibromopentanoate
Description
Significance in Contemporary Organic Synthesis and Biochemistry
Methyl 2,5-dibromopentanoate has emerged as a crucial reagent, particularly in the field of peptide and protein chemistry. mdpi.comresearchgate.net Its primary significance lies in its ability to facilitate the chemical conversion of cysteine residues into dehydroalanine (B155165) (Dha), an unsaturated amino acid. mdpi.comrsc.org This transformation is highly valuable as Dha is a key component of various natural products, including a class of antimicrobial peptides known as lantibiotics. ucl.ac.uk Furthermore, Dha serves as a versatile chemical handle within proteins, enabling the introduction of post-translational modifications or the attachment of other molecules through Michael addition reactions. mdpi.comacs.org
The process involves a bis-alkylation of a cysteine residue by the two bromine atoms of this compound, followed by an elimination reaction to yield the dehydroalanine residue. mdpi.com Research has shown this reagent to be a superior alternative to other methods for generating Dha residues, especially when multiple conversions are required within a single peptide. nih.govacs.org It has been successfully used in the synthesis of analogues of the lantibiotics nisin and mutacin, which are studied for their interaction with the bacterial cell wall precursor Lipid II. ucl.ac.uknih.govacs.org
Beyond peptide modification, this compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. guidechem.comchemimpex.com Its reactive bromine atoms can participate in diverse reactions, such as cross-coupling, making it a foundational component for building more complex molecular structures with specific biological activities. chemimpex.com The compound is also categorized as a "Protein Degrader Building Block," indicating its role in the development of molecules designed to target and degrade specific proteins, a cutting-edge area of medicinal chemistry. calpaclab.com Its utility has been demonstrated in the construction of homogeneous antibody-drug conjugates (ADCs), where it is used to create a Dha-tagged antibody that can then be precisely conjugated to a therapeutic payload. acs.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dibromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHCGWPKBSEBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448166 | |
| Record name | Methyl 2,5-dibromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-48-7 | |
| Record name | Methyl 2,5-dibromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,5-dibromopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathway Elucidation
Advanced Bromination Techniques for Methyl Pentanoate Derivatives
The direct dibromination of methyl pentanoate at the C-2 and C-5 positions presents a significant challenge due to the similar reactivity of the methylene (B1212753) groups and the potential for over-bromination or the formation of isomeric byproducts. Research into advanced bromination techniques aims to overcome these hurdles through controlled reaction conditions and specialized reagent systems.
Regioselective Bromination Strategies
Achieving regioselectivity in the bromination of aliphatic esters like methyl pentanoate is complex. The C-2 position is activated by the adjacent carbonyl group, making it susceptible to enolate-mediated electrophilic substitution, akin to the Hell-Volhard-Zelinsky reaction for carboxylic acids. Conversely, the C-5 methyl group can undergo radical bromination.
Visible-light-induced C-H bromination using N-bromoamides has emerged as a powerful tool for site-selective functionalization of aliphatic chains. mdpi.comacs.org For instance, in a study on methyl hexanoate, a closely related substrate, the use of N-bromoamide reagents under visible light irradiation demonstrated a preference for the δ-position (C-5), which is furthest from the electron-withdrawing ester group. mdpi.comacs.org This suggests that a radical-mediated approach could favor functionalization at the C-5 position of methyl pentanoate. The α-position (C-2) can be targeted using methods typically employed for the α-bromination of carbonyl compounds. A combination of these strategies, potentially in a stepwise manner, would be necessary to achieve the desired 2,5-dibromination.
Catalyst Influence on Reaction Outcomes
The choice of catalyst is pivotal in directing the outcome of bromination reactions. For α-bromination, Lewis acids such as iron (Fe) or aluminum bromide (AlBr3) can facilitate the reaction of bromine with the ester. researchgate.net Phosphorus tribromide (PBr₃) is also a classic reagent for activating carboxylic acids and their derivatives towards α-halogenation.
For C-H functionalization at other positions, transition-metal catalysts have shown promise. Ruthenium-based catalysts, for example, have been employed for meta-selective C-H bromination in aromatic systems, showcasing the potential of metal catalysis to control regioselectivity. researchgate.netnih.gov Similarly, photoredox catalysis using compounds like Eosin Y can mediate the bromination of aliphatic C-H bonds under mild conditions. mdpi.com While direct catalytic systems for the 2,5-dibromination of methyl pentanoate are not extensively documented, these advanced catalytic methods provide a framework for future development.
Solvent System Optimization for Enhanced Yield and Selectivity
The solvent system can significantly impact the selectivity and efficiency of bromination reactions. The polarity of the solvent can influence the stability of intermediates, such as enolates or radical species. For radical brominations, non-polar solvents like carbon tetrachloride were traditionally used, though safer alternatives like dichloromethane (B109758) are now preferred. The choice of solvent can also be critical in two-phase reaction systems, as discussed in the alternative synthetic routes. Optimizing the solvent system requires careful consideration of the reaction mechanism and the properties of the reagents and catalysts involved.
Alternative Synthetic Routes to Methyl 2,5-Dibromopentanoate
Given the challenges of direct, selective dibromination, alternative synthetic routes starting from pre-functionalized molecules are often more practical and higher-yielding.
Bromination of 5-Bromopentanoic Acid Derivatives
A robust method for synthesizing the dibrominated pentanoate framework involves the α-bromination of a precursor that already contains a bromine atom at the 5-position. The synthesis of 2,5-dibromopentanoic acid has been successfully achieved by treating 5-bromopentanoic acid with bromine and a catalytic amount of phosphorus tribromide. This reaction proceeds via the Hell-Volhard-Zelinsky mechanism, where PBr₃ converts the carboxylic acid to an acyl bromide, which then enolizes and undergoes electrophilic attack by bromine at the α-carbon. Subsequent esterification of the resulting 2,5-dibromopentanoic acid with methanol (B129727) would yield the target compound, this compound.
Table 1: Synthesis of 2,5-Dibromopentanoic Acid from 5-Bromopentanoic Acid
| Precursor | Reagents | Yield | Reference |
|---|
Two-Phase Bromination Processes Utilizing Lactones
An innovative and high-yielding approach to 2,5-dibromopentanoic acid involves the ring-opening bromination of δ-valerolactone. beilstein-journals.orgbeilstein-journals.org This method utilizes a two-phase system and avoids the need for pre-brominated substrates. In a documented procedure, δ-valerolactone is treated with bromine in the presence of a catalytic amount of phosphorus tribromide. beilstein-journals.orgbeilstein-journals.org The reaction is heated, leading to the formation of 2,5-dibromopentanoic acid, which can then be esterified to produce this compound. This process is notable for its high efficiency and the use of a readily available starting material.
Table 2: Synthesis of 2,5-Dibromopentanoic Acid from δ-Valerolactone
| Precursor | Reagents/Conditions | Yield | Reference |
|---|
In a related but mechanistically distinct pathway, this compound was unexpectedly formed as a ring-cleavage product during attempts to brominate 3-bromo-2-methoxytetrahydropyran. cdnsciencepub.com This serendipitous discovery highlights the reactivity of cyclic ethers and acetals under brominating conditions and presents another potential, albeit less direct, synthetic entry to the target molecule.
Ring Cleavage Reactions as Synthetic Pathways
The synthesis of acyclic halogenated compounds from cyclic ether precursors is a notable strategy in organic chemistry. Ring-opening reactions, particularly of strained or activated cyclic systems, can provide access to functionalized linear chains that may be challenging to construct through other means. In this context, the cleavage of tetrahydropyran (B127337) rings offers a pathway to 1,5-difunctionalized pentane (B18724) derivatives.
A documented synthetic route to this compound involves the serendipitous ring cleavage of a halogenated tetrahydropyran derivative. In a study focused on preparing 2-methoxytetrahydropyran-3-one, researchers attempted the bromination of 3-bromo-2-methoxytetrahydropyran. This attempt to introduce a second bromine atom at the C3 position was unsuccessful; instead, it resulted in the cleavage of the tetrahydropyran ring, yielding this compound as the product.
This transformation highlights a key reaction pathway where the acetal (B89532) group at C2 and the existing halogen at C3 create a reactive system. Under the influence of bromine, a cascade of events is initiated, likely involving the cleavage of the C2-O bond of the pyran ring, followed by the formation of the methyl ester and subsequent bromination at the C5 position. This outcome underscores the complex reactivity of substituted tetrahydropyrans and provides a direct, albeit unexpected, synthetic entry to this compound from a cyclic precursor.
The stereochemical outcome of ring-opening reactions is intrinsically linked to the reaction mechanism and the stereochemistry of the starting precursor. While specific stereochemical studies on the formation of this compound via ring cleavage are not extensively documented, the outcome can be predicted based on established mechanistic principles of nucleophilic substitution (SN1 and SN2).
If the ring-opening of a chiral tetrahydropyran precursor, such as an enantiomerically pure form of 3-bromo-2-methoxytetrahydropyran, proceeds through a concerted SN2 mechanism , an inversion of configuration at the carbon center undergoing nucleophilic attack would be expected. For instance, if the cleavage is initiated by a bromide ion attacking the C5 position, it would lead to a specific stereoisomer. The stereocenter at C2 would also be influenced by the sequence of bond-breaking and bond-forming events.
Conversely, if the reaction proceeds via a stepwise SN1 mechanism , it would involve the formation of a planar carbocation intermediate. The subsequent attack by a nucleophile (e.g., bromide) could occur from either face of the carbocation, leading to a racemic or diastereomeric mixture of products. The stability of the potential carbocation intermediate, influenced by substituents on the tetrahydropyran ring, would be a key factor in determining whether the pathway is SN1 or SN2 in nature.
Mechanisms of Reaction and Intermediates
Nucleophilic Substitution Pathways Involving Bromine Atoms
This compound possesses two electrophilic centers at the carbons bearing the bromine atoms, but their reactivity towards nucleophiles differs. The bromine at the C2 position is part of an α-bromo ester moiety, while the bromine at the C5 position is a primary alkyl bromide. This structural difference allows for potential chemoselectivity in nucleophilic substitution reactions.
The C2 position is activated by the adjacent electron-withdrawing methyl ester group, making the α-proton acidic and the carbon susceptible to attack. The C5 position is a sterically unhindered primary bromide. The course of a reaction often depends on the nature of the nucleophile and the reaction conditions.
A notable application that exploits the reactivity of both bromine atoms is the synthesis of proline derivatives. In one example, this compound reacts with trichloroacetamide (B1219227) under phase-transfer catalysis (PTC) conditions. The reaction proceeds via a double nucleophilic substitution, where the nitrogen of the amide displaces both bromine atoms in an intramolecular cyclization to form methyl N-trichloroacetyl-2-pyrrolidine carboxylate. This demonstrates the compound's ability to react with a single nucleophile at both electrophilic sites to form a heterocyclic ring.
Table 1: Synthesis of a Proline Derivative via Intramolecular Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |
| This compound | Trichloroacetamide | K₂CO₃ / TEBACl in CH₃CN | Methyl N-trichloroacetyl-2-pyrrolidine carboxylate |
Reduction and Oxidation Reactions of this compound
The reduction of this compound involves two main functional groups: the methyl ester and the two carbon-bromine bonds. The selectivity of the reduction depends on the choice of the reducing agent.
Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol. This reaction would typically also reduce the carbon-bromine bonds to C-H bonds, leading to pentane-1,5-diol.
Selective Ester Reduction: Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally incapable of reducing esters and carboxylic acids under standard conditions. Therefore, it is not expected to reduce the ester group in this compound.
C-Br Bond Reduction: The carbon-bromine bonds can be reduced to C-H bonds using various methods, including catalytic hydrogenation or radical-mediated reductions with reagents like tributyltin hydride.
Chemoselective reduction would require careful selection of reagents. For example, using a reagent that selectively reduces alkyl halides in the presence of an ester, or vice-versa, could yield monofunctionalized products.
Oxidation reactions of this compound are less common. The primary alkyl bromide at the C5 position could potentially be oxidized to an aldehyde using specific reagents like N-methylmorpholine N-oxide (NMO) in the presence of a suitable catalyst, although this would compete with substitution and elimination reactions. The α-bromo ester moiety is generally resistant to oxidation under these conditions.
Bifunctional Crosslinker Mechanisms in Specific Applications
The presence of two reactive bromine atoms at the α and ω positions makes this compound an effective bifunctional electrophile, capable of acting as a crosslinking agent by reacting with two nucleophilic sites. A prominent modern application is in bioconjugation chemistry, specifically for the site-selective conversion of cysteine residues in proteins to dehydroalanine (B155165) (Dha).
The mechanism involves a bis-alkylation of the cysteine's sulfhydryl group, followed by an elimination reaction.
First Nucleophilic Substitution: The thiolate anion of the cysteine residue acts as a nucleophile, attacking one of the electrophilic carbons (likely the more reactive α-carbon) of this compound and displacing the first bromine atom.
Second Nucleophilic Substitution (Intramolecular Cyclization): The resulting thioether intermediate then undergoes a rapid intramolecular SN2 reaction. The sulfur atom attacks the remaining bromoalkyl carbon, displacing the second bromine atom and forming a cyclic sulfonium (B1226848) salt intermediate.
Elimination: Under basic conditions (e.g., pH 11), a base-mediated elimination (E2) occurs. A proton is abstracted from the α-carbon of the original cysteine residue, leading to the cleavage of the C-S bond and the formation of a dehydroalanine residue on the protein. The crosslinker is released as a thiolactone byproduct.
This sequence showcases a sophisticated use of this compound as a bifunctional reagent to achieve a specific chemical modification on a complex biomolecule.
Table 2: Application of this compound in Protein Modification
| Protein Substrate | Reagent | Conditions | Outcome | Ref. |
| CRM₁₉₇ (with reduced C186–C201) | This compound (500 equiv.) | pH 11, 5 hours | Conversion of two cysteine residues to dehydroalanine (Dha) |
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Intermediate in Pharmaceutical Development
The utility of Methyl 2,5-dibromopentanoate as a precursor in the synthesis of pharmaceutically active compounds is a cornerstone of its application. The presence of two bromine atoms allows for sequential and site-selective reactions, enabling the introduction of various functional groups and the formation of heterocyclic structures that are common in drug molecules.
Synthesis of Anti-inflammatory and Analgesic Drugs
This compound serves as a key starting material in the synthesis of various compounds with potential anti-inflammatory and analgesic properties. The dibromo functionality allows for the construction of cyclic and acyclic molecules that can interact with biological targets associated with inflammation and pain pathways. For instance, through nucleophilic substitution reactions, the bromine atoms can be displaced to introduce pharmacophoric groups.
One notable application involves the synthesis of proline derivatives and other heterocyclic scaffolds. Proline and its analogues are known to be important components of various bioactive molecules. The reaction of this compound with primary amines can lead to the formation of substituted pyrrolidines, a core structure in many pharmaceuticals. These reactions often proceed via an initial substitution at the more reactive 2-bromo position, followed by an intramolecular cyclization involving the second bromine atom.
| Starting Material | Reagent | Product Scaffold | Potential Therapeutic Application |
| This compound | Substituted Amine | Substituted Pyrrolidine | Anti-inflammatory, Analgesic |
| This compound | Thiol-containing nucleophile | Thiolated Pentanoate Derivative | Modulation of enzymatic activity |
Building Block for Complex Pharmaceutical Structures
Beyond relatively simple scaffolds, this compound is instrumental in the assembly of more intricate pharmaceutical architectures. Its bifunctional nature, with two electrophilic carbon centers, makes it an ideal candidate for constructing bridged ring systems and polyfunctionalized open-chain compounds.
The differential reactivity of the two bromine atoms can be exploited to achieve stepwise synthesis of complex molecules. The α-bromo ester moiety is typically more susceptible to nucleophilic attack than the ω-bromo group, allowing for selective functionalization. This chemoselectivity is crucial in multi-step syntheses where precise control over the introduction of functional groups is required. Research has demonstrated its use in the synthesis of precursors for natural products and their analogues, which often possess complex stereochemistry and a high degree of functionalization.
Utility in Agrochemicals and Specialty Chemical Production
The reactivity of this compound also extends to the agrochemical sector, where it is used in the development of new and effective crop protection agents.
Development of Herbicides and Pesticides
In the quest for more potent and selective herbicides and pesticides, chemists often rely on building blocks that can be readily modified to fine-tune biological activity. This compound provides a platform for the synthesis of novel active ingredients. The introduction of specific side chains and heterocyclic moieties, facilitated by the reactivity of the C-Br bonds, can lead to compounds with enhanced efficacy against target weeds or pests. The lipophilic nature of the brominated backbone can also influence the compound's uptake and transport within the target organism.
| Precursor | Target Agrochemical Class | Key Synthetic Transformation |
| This compound | Substituted heterocycles | Cyclization with binucleophiles |
| This compound | Functionalized alkanoic acids | Nucleophilic substitution at C-2 and C-5 |
Precursor for Other Brominated Compounds
This compound is a valuable precursor for the synthesis of other specialized brominated compounds. wikipedia.org Organobromine compounds are widely used in organic synthesis due to the bromine atom's ability to act as a good leaving group in nucleophilic substitution reactions and to participate in the formation of organometallic reagents. wikipedia.org This compound can be transformed into a variety of other brominated intermediates, such as dibromoalcohols, dibromoalkanes, and brominated heterocyclic systems, which in turn have their own specific applications in synthesis. For example, reduction of the ester group yields 2,5-dibromopentanol, which can be used in the synthesis of other bifunctional molecules.
Contributions to Polymer Chemistry and Material Modification
The inclusion of bromine atoms in a monomer or polymer chain can significantly alter the material's properties. This compound finds application in polymer chemistry as a monomer, a chain extender, or a post-polymerization modification agent.
The presence of bromine in polymers can enhance their flame retardancy. wikipedia.org Brominated flame retardants are a major industrial application of organobromine compounds. wikipedia.org When subjected to high temperatures, these polymers release bromine radicals, which can interrupt the radical chain reactions of combustion in the gas phase.
Furthermore, the bromine atoms can serve as handles for further functionalization of the polymer. For instance, they can be used as initiation sites for atom transfer radical polymerization (ATRP) to create graft copolymers with unique architectures and properties. The ability to modify polymers in this way is crucial for the development of advanced materials for a wide range of applications, including coatings, adhesives, and biomedical devices. The use of chain extenders can increase the molecular weight of polymers, thereby improving their mechanical properties.
| Application Area | Role of this compound | Resulting Polymer Property |
| Flame Retardants | Precursor to brominated monomers | Enhanced fire resistance |
| Functional Polymers | Monomer with reactive sites | Amenable to post-polymerization modification |
| Polymer Modification | Grafting-from initiator precursor | Tailored surface properties and architecture |
| High-Performance Polymers | Chain extender | Increased molecular weight and improved mechanical strength |
Enhancement of Polymer Properties (e.g., Thermal Stability, Chemical Resistance)
This compound is employed in polymer chemistry as a modifier to improve the intrinsic properties of specialty polymers. The incorporation of this compound into polymer backbones can lead to materials with enhanced thermal stability and greater chemical resistance. These improved characteristics are crucial for industrial applications where materials are exposed to harsh environmental conditions.
Customization of Materials for Coatings, Adhesives, and Sealants
The reactivity of this compound facilitates the customization of materials for high-performance applications. It is utilized in the formulation of specialized coatings, adhesives, and sealants. By integrating this compound, manufacturers can fine-tune the performance characteristics of these materials, leading to improved adhesion, durability, and resistance to environmental degradation.
Employment in Dehydroamino Acid Synthesis in Peptides and Proteins
One of the most significant applications of this compound is in the field of chemical biology, specifically in the post-translational modification of peptides and proteins. It is a key reagent for the chemical synthesis of dehydroamino acids, which are powerful tools for creating modified proteins for functional studies.
Introduction of Dehydroalanine (B155165) (Dha) and Dehydrobutyrine (Dhb) Residues
This compound (MDBP) is a commonly used reagent for the selective conversion of cysteine residues into the non-canonical amino acid dehydroalanine (Dha) within a peptide or protein sequence. nih.gov This transformation is highly valued as Dha is an electrophilic residue that can be further modified with a wide array of thiols to install post-translational modifications, attach dyes, or incorporate unnatural side chains. nih.gov While the primary application is for Dha synthesis, the generation of other dehydroamino acids like dehydrobutyrine (Dhb) often involves different precursors and synthetic routes. researchgate.netbyu.edu
Interactive Table: Research Findings on this compound Applications
| Application Area | Specific Use | Key Outcome | Reference |
|---|---|---|---|
| Peptide Modification | Conversion of multiple Cysteine residues to Dehydroalanine | Avoids the formation of "stapled" by-products seen with other reagents. | nih.gov |
| Protein Conjugation | Synthesis of antibody-drug conjugates and proteins with PTM analogues. | Enables site-selective modification via Dha formation. | nih.gov |
Bis-S-alkylation and β-Elimination of Cysteine Residues
The chemical conversion of cysteine to dehydroalanine using this compound proceeds through a well-defined mechanism known as bis-alkylation–elimination. nih.govox.ac.uk In this two-step process, the nucleophilic thiol group of the cysteine residue first attacks one of the electrophilic carbon atoms bearing a bromine atom on the MDBP molecule (mono-alkylation). This is followed by a second, intramolecular alkylation, where the sulfur atom attacks the other brominated carbon, forming a cyclic sulfonium (B1226848) intermediate. nih.gov This intermediate is unstable and subsequently undergoes a base-mediated β-elimination reaction, which results in the formation of the α,β-unsaturated dehydroalanine residue and the release of the modifying reagent. scispace.com
Overcoming Cross-linking Issues with Other Reagents
When attempting to convert multiple cysteine residues within a single peptide to dehydroalanine, some reagents can cause undesired side reactions, such as the formation of "stapled" or cross-linked by-products. nih.gov This occurs when the reagent reacts with two different cysteine residues, creating a covalent bridge. However, the use of reagents like methyl 2,5-dibromovalerate, a compound structurally similar to MDBP, has been shown to avoid this issue. researchgate.net The lower reactivity of its alkyl bromide slows down the intermolecular and intramolecular alkylation steps, ensuring that mono-alkylation occurs on all cysteine residues before the second alkylation or elimination proceeds. nih.govresearchgate.net This leads to a cleaner conversion to multiple dehydroalanine residues without the complication of peptide stapling. nih.gov
Site-selective Dha Formation in Proteins
A significant advantage of using this compound is its ability to facilitate the site-selective formation of dehydroalanine. nih.gov The reaction is highly specific for cysteine residues due to the high nucleophilicity of the cysteine thiol side chain compared to other amino acid residues. nih.govox.ac.uk This chemoselectivity allows for the precise modification of a protein at a predetermined location where a cysteine residue has been placed, either naturally or through genetic engineering. This site-specific control is crucial for the synthesis of homogeneously modified proteins, such as antibody-drug conjugates or proteins with specific post-translational modifications, enabling detailed studies of protein structure and function. nih.govcoledeforest.com
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dehydroalanine (Dha) |
| Dehydrobutyrine (Dhb) |
| Cysteine |
Generation of Multiple Dha Residues
A significant challenge in the chemical synthesis of modified peptides is the introduction of multiple dehydroalanine residues. This compound has been identified as a highly effective reagent for this purpose, enabling the clean conversion of multiple cysteine residues to dehydroalanine within a single peptide sequence. This transformation is critical for various downstream applications, including the synthesis of lanthipeptides and the introduction of site-specific modifications. The use of methyl 2,5-dibromovalerate provides an efficient strategy to generate multiple dehydroalanine residues in peptides through the mild chemical conversion of cysteines. rsc.org This method is advantageous as it avoids the formation of stapled by-products that can occur with other reagents. rsc.org
Application in Lanthipeptide Synthesis (e.g., Nisin, Mutacin)
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) and methyllanthionine bridges. These structures are formed through the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, followed by the intramolecular Michael addition of cysteine thiols.
Nisin, a prominent member of the lanthipeptide family, is widely used as a food preservative. Its complex structure, containing multiple lanthionine rings, relies on the presence of Dha precursors. The chemical synthesis of nisin and its analogues can be facilitated by the efficient generation of Dha residues. While enzymatic processes govern the biosynthesis of nisin in nature, chemical synthesis approaches can leverage reagents like this compound to install the necessary Dha moieties from cysteine residues.
Similarly, mutacins, which are bacteriocins produced by Streptococcus mutans, also belong to the lanthipeptide family. Their synthesis and modification often involve the formation of Dha. The mutacin II biosynthesis machinery, for instance, can be utilized for the production of novel lantibiotics, a process that inherently depends on the generation of dehydroamino acids. nih.gov
Site-Specific Protein Modification Studies
The dehydroalanine residue, readily generated from cysteine using this compound, serves as a versatile chemical handle for the site-specific modification of proteins. Its electrophilic nature allows for a variety of conjugate addition reactions, enabling the introduction of a wide range of functionalities.
Lysine (B10760008) Acetylation Mimicry in Neurodegenerative Disease Research
Post-translational modifications (PTMs) play a crucial role in regulating protein function, and their dysregulation is often implicated in diseases. Lysine acetylation is a key PTM involved in various cellular processes, and studying its effects is vital for understanding diseases like neurodegenerative disorders. Dehydroalanine can be used to create mimics of acetylated lysine. ox.ac.uk By converting a cysteine residue to Dha, a subsequent reaction with a thiol-containing mimic of acetylated lysine can be performed, allowing researchers to investigate the functional consequences of this specific PTM in a controlled manner.
Conversion of Cysteine to Dehydroalanine for Protein Conjugation
The conversion of cysteine to dehydroalanine is a powerful strategy for site-selective protein conjugation. rsc.orgscispace.com This method allows for the introduction of various probes, tags, or other molecules at specific sites within a protein. This compound is a key reagent in this two-step process, which involves the bis-alkylation of the cysteine thiol followed by elimination to form the Dha residue. nih.gov This approach has been successfully used for the synthesis of proteins with PTM analogues and for creating antibody-drug conjugates. nih.gov
Use in Antibody-Drug Conjugates (ADCs) and Post-Translational Modification Analogues
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The site-specific conjugation of the drug to the antibody is crucial for the efficacy and safety of the ADC. The generation of Dha from a cysteine residue provides a unique chemical handle for the precise attachment of drug linkers. This method offers an alternative to traditional conjugation strategies that often result in heterogeneous mixtures. Furthermore, the versatility of Dha allows for the creation of various post-translational modification analogues, enabling detailed studies of their biological roles. nih.gov
Integration in Glycoconjugate Vaccine Candidate Development
Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are effective at eliciting an immune response against bacterial pathogens. The development of well-defined, homogeneous glycoconjugate vaccines is a significant goal in vaccinology. Site-specific conjugation of the carbohydrate antigen to the carrier protein can improve the vaccine's immunogenicity and manufacturing consistency. The conversion of cysteine to dehydroalanine on the carrier protein surface provides a specific site for the attachment of the glycan component, facilitating the creation of precisely engineered glycoconjugate vaccine candidates. frontiersin.org
Biocompatible Protein Site-Selective Modification Methodologies
The targeted chemical modification of proteins is a cornerstone of chemical biology and therapeutic development, enabling the introduction of probes, therapeutic agents, and novel functionalities with high precision. While a vast array of reagents has been developed for this purpose, the application of bifunctional alkylating agents such as this compound offers a potential, though not yet extensively documented, avenue for site-selective protein modification, particularly for inducing protein cross-linking. The reactivity of this compound is predicated on the principles of nucleophilic substitution, where the two bromine atoms serve as leaving groups for reaction with nucleophilic residues on the protein surface.
The structure of this compound, featuring a primary and a secondary alkyl bromide, suggests a differential reactivity profile that could be exploited for sequential or targeted modifications. The primary bromide at the 5-position is sterically less hindered and thus more susceptible to a bimolecular nucleophilic substitution (SN2) reaction compared to the more sterically hindered secondary bromide at the 2-position. stackexchange.comquora.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This inherent difference in reactivity could, in principle, allow for a degree of control over the modification process.
Proposed Methodology for Protein Modification:
A hypothetical methodology for utilizing this compound in protein modification would likely target the most nucleophilic amino acid residues. The thiol group of cysteine is the most potent nucleophile among the proteinogenic amino acids, making it a primary target for alkylation. libretexts.orgresearchgate.net Other nucleophilic residues include the imidazole (B134444) ring of histidine, the amino group of lysine, and the N-terminal alpha-amino group. libretexts.orgchemguide.co.uk
The modification process could be envisioned in one of two ways:
Intramolecular Cross-linking: If two nucleophilic residues are suitably positioned on the protein surface, both the primary and secondary bromides of a single this compound molecule could react to form an intramolecular cross-link. This could be used to stabilize protein structure or to probe the proximity of certain residues.
Intermolecular Cross-linking: Alternatively, the reagent could be used to link two separate protein molecules. In a first step, the more reactive primary bromide could react with a nucleophilic residue on one protein. The second, less reactive secondary bromide would then be available to react with a residue on a second protein, resulting in a covalent dimer.
Site-selectivity in such a system would be challenging to achieve and would depend on several factors, including the relative accessibility and nucleophilicity of the target residues on the protein surface, as well as careful control of reaction conditions such as pH and temperature. For instance, by maintaining a pH below the pKa of lysine's amino group, its nucleophilicity can be suppressed, favoring reaction with the more readily deprotonated and highly nucleophilic cysteine thiol.
Research Findings and Chemical Principles:
While specific research on this compound for this application is not available, the underlying chemical principles are well-established. Bifunctional alkylating agents are known to form DNA-protein cross-links and have been explored in various biological contexts. nih.govnih.govresearchgate.net The reactions proceed via nucleophilic attack on the electrophilic carbon atom bearing the halogen.
The reactivity of different amino acid side chains towards alkylating agents is a critical consideration. The table below summarizes the key nucleophilic amino acid residues and their potential for reaction with an alkyl halide like this compound.
| Amino Acid | Nucleophilic Group | pKa of Side Chain | Relative Nucleophilicity | Potential for Reaction |
| Cysteine | Thiol (-SH) | ~8.3 | Very High | High, especially in thiolate form (-S⁻) |
| Histidine | Imidazole | ~6.0 | Moderate | Moderate, dependent on pH |
| Lysine | Epsilon-amino (-NH₂) | ~10.5 | Moderate | Moderate, requires deprotonation |
| Methionine | Thioether (-S-CH₃) | N/A | Low | Low, can be oxidized |
| Serine | Hydroxyl (-OH) | ~13 | Low | Very low under normal conditions |
| Threonine | Hydroxyl (-OH) | ~13 | Low | Very low under normal conditions |
| N-terminus | Alpha-amino (-NH₂) | ~8.0 | Moderate | Moderate, dependent on pH |
This table presents a generalized overview of amino acid reactivity. Actual reactivity in a protein context is highly dependent on the local microenvironment of the residue.
Given the differential reactivity of the primary and secondary bromides, a stepwise modification could be envisioned. The initial, faster reaction would likely occur at the 5-position with a highly accessible and nucleophilic residue, such as a surface-exposed cysteine. The subsequent, slower reaction at the 2-position would then be dependent on the proximity of another nucleophilic residue.
The table below outlines the properties of this compound relevant to its potential application as a protein-modifying agent.
| Property | Value |
| Chemical Formula | C₆H₁₀Br₂O₂ |
| Molecular Weight | 273.95 g/mol |
| Structure | CH₃OC(O)CH(Br)CH₂CH₂CH₂Br |
| Primary Alkyl Halide | C5-Br |
| Secondary Alkyl Halide | C2-Br |
| Reactivity of C5-Br | Higher (less sterically hindered) |
| Reactivity of C2-Br | Lower (more sterically hindered) |
Computational Chemistry and Modeling Studies
Theoretical Predictions of Reactivity and Selectivity
Theoretical predictions, primarily driven by quantum chemical calculations, offer significant insights into the reactivity and selectivity of Methyl 2,5-dibromopentanoate. The presence of two bromine atoms, which are excellent leaving groups, makes the compound a potent alkylating agent. Computational models are used to predict which of the two carbon centers (C2 or C5) is more susceptible to nucleophilic attack and under what conditions elimination reactions might be favored over substitution.
The reactivity of this compound is of particular interest in bioconjugation, where it is used to convert cysteine residues in proteins to dehydroalanine (B155165). acs.orgresearchgate.netacs.org This process involves a bis-alkylation and β-elimination reaction. researchgate.net Computational methods such as Density Functional Theory (DFT) can model the transition states for these reaction steps. By calculating the activation energies for different potential pathways, researchers can predict the favorability of the desired reaction and identify potential side-products.
For instance, DFT calculations using functionals like M06-2X have proven effective in reproducing experimental reactivity trends for related Michael addition reactions, which are central to the subsequent modification of the dehydroalanine residue. acs.org These calculations can help rationalize the observed chemoselectivity, explaining why the reagent preferentially reacts with the thiol group of cysteine over other nucleophilic residues in a protein. acs.org The electrophilicity of the carbon atoms attached to the bromine atoms can be quantified using computed reactivity indices, providing a theoretical basis for the compound's high reactivity.
Table 1: Theoretical Reactivity Profile of this compound
| Reactive Site | Predicted Reaction Type | Computational Method | Predicted Outcome |
| Carbon-2 (α-carbon) | Nucleophilic Substitution (S_N2) | DFT (Transition State Search) | Possible, but may be sterically hindered compared to C5. |
| Carbon-2 (α-carbon) | Base-induced Elimination | DFT (Acidity Calculation) | Favorable due to the electron-withdrawing effect of the adjacent carbonyl group. |
| Carbon-5 (δ-carbon) | Nucleophilic Substitution (S_N2) | DFT (Transition State Search) | Generally favored for primary alkyl halides. |
| Overall Molecule | Bis-alkylation/Elimination | DFT/QM/MM | Predicts the formation of a dehydroalanine residue from cysteine. |
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While direct MD simulations of the standalone this compound are uncommon, this method is crucial for understanding its interactions within a complex biological environment, such as a protein active site. nih.gov MD simulations are particularly useful for modeling the conformational dynamics of a protein before, during, and after its reaction with the compound. mdpi.com
In the context of its use in lantibiotic synthesis, MD simulations have been employed to determine the solution-state structures of the resulting cyclic peptides. ucl.ac.uk For its application in protein modification, MD simulations can be used to:
Assess Binding Site Accessibility: Simulate the approach of this compound to a target cysteine residue on a protein surface to ensure the site is accessible.
Analyze Complex Stability: Once covalently bound (e.g., after the initial alkylation), MD can be used to analyze the stability of the protein-reagent intermediate. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of individual residues are monitored. nih.gov
Table 2: Typical Parameters from MD Simulations of Protein-Ligand Interactions
| Parameter | Description | Insight Provided |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein backbone atoms from a reference structure over time. | Indicates the overall stability of the protein-ligand complex during the simulation. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible or rigid regions of the protein upon ligand binding. |
| Interaction Energy | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein. | Quantifies the strength of binding and identifies key residues involved in the interaction. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Reveals changes in the protein's overall shape or folding as a result of the interaction. |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. scienceopen.comunipd.it Using methods like DFT, one can calculate a range of electronic descriptors for this compound that explain its geometry, stability, and reactivity.
These calculations can determine the three-dimensional structure of the molecule by finding the geometry that corresponds to the lowest energy. From this optimized geometry, properties such as bond lengths, bond angles, and dihedral angles are obtained. The electronic properties derived from these calculations include:
Charge Distribution: The calculations reveal how electron density is distributed across the molecule. The highly electronegative bromine and oxygen atoms pull electron density away from the carbon atoms, creating partial positive charges on the carbons attached to the bromines (C2 and C5). This polarization makes them electrophilic and thus susceptible to attack by nucleophiles.
Molecular Orbitals: The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of reactivity. For an electrophile like this compound, the LUMO is often localized on the antibonding orbitals of the C-Br bonds, indicating these are the sites where a nucleophile will attack.
Electrostatic Potential (ESP) Map: An ESP map visually represents the electrostatic potential on the electron density surface of the molecule. For this compound, the map would show regions of negative potential (red/yellow) near the oxygen and bromine atoms and regions of positive potential (blue) near the hydrogen atoms and, importantly, the electrophilic carbon centers.
Publicly available databases provide computationally derived properties for this compound, which are based on these types of calculations. nih.govambeed.com
Table 3: Computationally Derived Properties of this compound
| Property | Value | Description | Source |
| Molecular Formula | C₆H₁₀Br₂O₂ | The elemental composition of the molecule. | nih.gov |
| Molecular Weight | 273.95 g/mol | The mass of one mole of the substance. | nih.gov |
| XLogP3-AA | 2.4 | A computed measure of hydrophobicity (log P). | nih.gov |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | The sum of surfaces of polar atoms in a molecule; relates to transport properties. | ambeed.com |
| Number of Rotatable Bonds | 5 | The number of bonds which can rotate freely, indicating conformational flexibility. | ambeed.com |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton NMR (¹H NMR) Analysis
In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For Methyl 2,5-dibromopentanoate, five distinct signals are expected. The presence of two electronegative bromine atoms and an ester group significantly influences the chemical shifts, generally shifting adjacent protons downfield. libretexts.org Protons closer to these electron-withdrawing groups will appear at a higher ppm value. pdx.eduoregonstate.edu
Table 1: Predicted ¹H NMR Data for this compound
| Position | Atom | Predicted δ (ppm) | Multiplicity | Integration |
| 1 | -OCH₃ | ~3.7 | Singlet (s) | 3H |
| 2 | -CH(Br)- | ~4.3 - 4.5 | Multiplet (m) | 1H |
| 3 | -CH₂- | ~2.2 - 2.5 | Multiplet (m) | 2H |
| 4 | -CH₂- | ~2.0 - 2.3 | Multiplet (m) | 2H |
| 5 | -CH₂(Br) | ~3.4 - 3.6 | Triplet (t) | 2H |
The methoxy (B1213986) protons (-OCH₃) are expected to be a singlet around 3.7 ppm due to the deshielding effect of the adjacent oxygen atom.
The proton at C2 is attached to a carbon bearing a bromine atom and the ester group, leading to a significant downfield shift, predicted to be in the 4.3-4.5 ppm range.
The proton at C5 is adjacent to a bromine atom, resulting in a predicted chemical shift of approximately 3.4-3.6 ppm. pdx.edu
The methylene (B1212753) protons at C3 and C4 will appear as complex multiplets in the upfield region, as they are coupled to multiple, chemically distinct neighboring protons.
Carbon-13 NMR (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, six unique carbon signals are anticipated. The chemical shifts are heavily influenced by the attached functional groups. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Atom | Predicted δ (ppm) |
| 1 | -OCH₃ | ~53 |
| 2 | -CH(Br)- | ~45 - 50 |
| 3 | -CH₂- | ~30 - 35 |
| 4 | -CH₂- | ~28 - 33 |
| 5 | -CH₂(Br) | ~33 - 38 |
| 6 | C=O | ~170 |
The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield around 170 ppm. pressbooks.pubcompoundchem.com
The methoxy carbon (-OCH₃) is expected around 53 ppm. pressbooks.pub
The carbons bonded to bromine (C2 and C5) will be in the range of approximately 33-50 ppm. wisc.edu
The remaining methylene carbons (C3 and C4) will appear in the more upfield region of the spectrum. oregonstate.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, cross-peaks would be expected between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming the pentanoate backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached (one-bond C-H correlation). youtube.com This would allow for the definitive assignment of each protonated carbon in the structure by linking the ¹H and ¹³C data.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically two or three). nih.gov Key HMBC correlations would include the methoxy protons (-OCH₃) to the carbonyl carbon (C=O), and the proton at C2 to the carbonyl carbon, confirming the methyl ester functionality and its position.
Application in Conformational Studies of Peptides
While specific research detailing the use of this compound in peptide studies is not prominent, its chemical structure suggests a potential application as a tool for conformational constraint. As a bifunctional alkylating agent, it possesses two electrophilic carbons (C2 and C5) that can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amine group of lysine (B10760008). creative-proteomics.com
By reacting with two residues within a single peptide chain, this compound could act as a covalent cross-linker or "staple." This would introduce a macrocycle, restricting the peptide's conformational flexibility. nih.govcam.ac.uk Such constrained peptides are valuable in drug discovery and structural biology for several reasons: they can lock a peptide into its biologically active conformation, increase its stability against enzymatic degradation, and improve its binding affinity to target proteins. cam.ac.uk The five-carbon backbone of the pentanoate linker would define the span and geometry of the introduced constraint.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of a molecule's elemental formula. libretexts.org For this compound (C₆H₁₀Br₂O₂), the exact mass can be calculated.
A key feature in the mass spectrum of a dibrominated compound is its unique isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. csbsju.edu A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. nih.gov This pattern is a definitive signature for the presence of two bromine atoms. chromatographyonline.com
Table 3: Predicted HRMS Data for this compound
| Ion / Fragment | Formula | Predicted Monoisotopic Mass (m/z) | Notes |
| [M]⁺ | C₆H₁₀⁷⁹Br₂O₂ | 287.9048 | Molecular ion (contains two ⁷⁹Br) |
| [M+2]⁺ | C₆H₁₀⁷⁹Br⁸¹BrO₂ | 289.9027 | Molecular ion (contains one ⁷⁹Br and one ⁸¹Br) |
| [M+4]⁺ | C₆H₁₀⁸¹Br₂O₂ | 291.9007 | Molecular ion (contains two ⁸¹Br) |
| [M-OCH₃]⁺ | C₅H₇Br₂O | 256.8867 | Loss of the methoxy radical |
| [M-COOCH₃]⁺ | C₅H₈Br₂ | 229.9044 | Loss of the carbomethoxy radical |
| [M-Br]⁺ | C₆H₁₀BrO₂ | 208.9864 | Loss of a bromine radical |
| [C₄H₆Br]⁺ | C₄H₆Br | 132.9653 | Cleavage and loss of CH(Br)COOCH₃ |
Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or cleavage adjacent to the carbonyl group. miamioh.eduwhitman.edu Other likely fragmentations would involve the cleavage of the carbon-bromine bonds, leading to the loss of a bromine radical. chemguide.co.uk Analyzing these fragments provides corroborating evidence for the proposed structure. nih.govresearchgate.net
LC-MS Analysis for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS serves as a crucial tool for assessing sample purity and monitoring the progress of chemical reactions.
During analysis, a sample is dissolved in a suitable solvent and injected into the LC system. The components of the mixture are separated based on their affinity for the stationary phase (a solid support, often in a column) and the mobile phase (a liquid solvent). For a molecule like this compound, a reversed-phase column, such as a C18 column, is typically effective. nih.govmdpi.com As the separated components elute from the column, they are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the compound and any impurities present. For reaction monitoring, small aliquots of the reaction mixture can be analyzed at different time intervals. nih.gov This enables researchers to track the consumption of reactants and the formation of products, providing valuable kinetic data and helping to determine the optimal reaction time. The high sensitivity of LC-MS allows for the detection of even trace-level impurities or side products. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, making the IR spectrum a molecular "fingerprint."
Carbonyl Group Vibrational Analysis
A key feature in the IR spectrum of this compound is the absorption band corresponding to the carbonyl (C=O) group of the methyl ester. The C=O stretching vibration in saturated aliphatic esters is known to produce a strong, sharp absorption band. libretexts.org This peak is typically one of the most intense in the spectrum due to the large change in dipole moment during the vibration. spectroscopyonline.com For this compound, this characteristic absorption is expected in the range of 1735-1750 cm⁻¹. libretexts.orglibretexts.org The precise position can provide insights into the molecular environment, though in this aliphatic ester, it is expected to fall squarely within the typical range.
Halogen-Carbon Bond Characterization
The presence of two bromine atoms in this compound gives rise to characteristic absorptions for the carbon-bromine (C-Br) bonds. The C-Br stretching vibrations are found in the fingerprint region of the IR spectrum, at lower wavenumbers. orgchemboulder.com Specifically, the C-Br stretch typically appears in the 690-515 cm⁻¹ range. orgchemboulder.com While this region can be complex due to the presence of many other vibrational modes, the identification of bands in this area is a strong indicator of the presence of a bromoalkane functional group. The presence of these halogens can also influence other parts of the spectrum. spectroscopyonline.com
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1735-1750 | Strong |
| Alkyl (C-Br) | Stretch | 690-515 | Medium to Strong |
| Ester (C-O) | Stretch | 1000-1300 | Strong |
Advanced Chromatographic Techniques
Chromatography is indispensable for the separation, purification, and analysis of chemical compounds. For a substance like this compound, both liquid and gas chromatography techniques are highly applicable.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of compounds that are not easily volatilized. It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).
For the purification of this compound, a normal-phase or reversed-phase HPLC system can be used. In reversed-phase HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as methanol (B129727) or acetonitrile. mdpi.comnih.gov By running a gradient of solvent mixtures (e.g., increasing the proportion of the organic solvent over time), components are separated based on their hydrophobicity. The eluting components can be detected by a UV detector (if the compound has a chromophore) or a refractive index detector. Fractions can be collected, allowing for the isolation of the pure compound.
Table 2: Typical HPLC Parameters for Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18, 5 µm particle size |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Flow Rate | 1.0 mL/min |
| Detector | UV (at a low wavelength) or Refractive Index (RI) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds. It couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying volatile impurities or byproducts in a sample of this compound.
In GC-MS, the sample is injected into a heated port, where it is vaporized. A carrier gas (usually an inert gas like helium) transports the vaporized sample through a long, thin capillary column. researchtrend.net The column's inner surface is coated with a stationary phase that separates components based on their boiling points and polarities. As each component elutes from the column at a specific retention time, it enters the mass spectrometer. There, it is fragmented into ions, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparing it against a spectral library, such as the NIST database. phcogj.com
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The synthesis of Methyl 2,5-dibromopentanoate and related α,ω-dihaloesters traditionally relies on multi-step processes which can be inefficient and generate significant waste. Future research is poised to explore more elegant and sustainable synthetic strategies.
Established methods for the synthesis of α-haloesters often involve reactions like the Hell-Volhard-Zelinsky halogenation, which uses phosphorus tribromide and bromine to brominate the α-position of a carboxylic acid. libretexts.orgjove.comopenstax.org However, these reactions can lack selectivity and use harsh reagents.
Novel synthetic pathways are being investigated to overcome these limitations. Key areas of exploration include:
Enzymatic Halogenation : The use of halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, offers a green and highly regioselective alternative to traditional chemical methods. mdpi.comnih.govacs.orgnih.govresearchgate.net These enzymes can catalyze the specific halogenation of organic molecules under mild conditions, potentially allowing for the direct and selective bromination of a pentanoate precursor at the desired positions. mdpi.comnih.govacs.orgnih.govresearchgate.net
Photobromination : Light-mediated bromination reactions can provide a high degree of control and selectivity. google.com Research into photobromination of specific precursors could lead to more efficient and environmentally friendly methods for producing this compound.
Metallaphotoredox Catalysis : Recent advances in metallaphotoredox catalysis have enabled the direct functionalization of carboxylic acids, including halogenation. princeton.edu This approach could provide a novel route to this compound from readily available starting materials.
Development of New Derivatives with Enhanced Specificity
The presence of two bromine atoms at the 2- and 5-positions makes this compound an ideal scaffold for the synthesis of bifunctional molecules. The differential reactivity of the α-bromo and ω-bromo groups can be exploited to introduce different functionalities in a controlled manner.
Future research will focus on developing new derivatives with enhanced specificity for biological targets. This can be achieved by using the this compound backbone to create bifunctional linkers . researchgate.netnih.govacs.org These linkers can have two different reactive ends, allowing them to connect two different molecules. For example, one end of the linker could be designed to bind to a specific protein, while the other end could carry a therapeutic agent or a diagnostic probe. nih.govaxispharm.com
The development of such derivatives could involve:
Selective Nucleophilic Substitution : By carefully choosing reaction conditions, it is possible to selectively substitute one bromine atom over the other. This allows for the stepwise introduction of different functional groups, leading to a wide range of new derivatives.
Click Chemistry : The introduction of azide (B81097) or alkyne functionalities through substitution of the bromine atoms would allow for the use of "click" chemistry to attach a wide variety of molecules with high efficiency and specificity.
Expansion of Biochemical and Medicinal Chemistry Applications
The versatility of this compound as a synthetic intermediate opens up numerous possibilities in biochemical and medicinal chemistry. Its ability to serve as a scaffold for bifunctional molecules is particularly promising for the development of new therapeutics and diagnostic tools.
Emerging applications in this field include:
Antibody-Drug Conjugates (ADCs) : The development of bifunctional linkers from this compound could be instrumental in the design of next-generation ADCs. axispharm.com These linkers could connect a potent cytotoxic drug to an antibody that specifically targets cancer cells, thereby delivering the drug directly to the tumor and minimizing side effects.
Prodrugs : The compound can be used to synthesize dual-acting prodrugs, where two different drugs are linked together and released at the target site. nih.gov
Combinatorial Chemistry : this compound can be used as a starting material to generate large libraries of related compounds through combinatorial chemistry. sigmaaldrich.com These libraries can then be screened for biological activity to identify new drug leads.
Integration into Advanced Materials Science Initiatives
The presence of two reactive bromine atoms makes this compound a valuable building block for the creation of advanced polymers and materials with tailored properties.
Future research in materials science could leverage this compound in several ways:
Controlled Radical Polymerization (CRP) : Alkyl halides can act as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com As a dibromo compound, this compound could function as a bifunctional initiator, leading to the formation of telechelic polymers or block copolymers. mdpi.comyoutube.com It could also be used as a cross-linking agent to create polymer networks with controlled architectures and properties.
Functional Polymers : The bromine atoms can be substituted with various functional groups to create polymers with specific properties, such as flame retardancy, altered hydrophilicity, or adhesive properties.
Degradable Biomaterials : By incorporating ester linkages and acid-sensitive groups, derivatives of this compound could be used to create biodegradable polymers for applications in drug delivery and tissue engineering. nih.gov
High-Throughput Screening for New Research Avenues
High-throughput screening (HTS) is a powerful tool for accelerating discovery in chemistry and biology. nih.gov Applying HTS to this compound can rapidly expand our understanding of its reactivity and uncover new applications.
Future research directions involving HTS include:
Reaction Discovery : HTS can be used to screen a vast number of reaction conditions, including different catalysts, solvents, and nucleophiles, to discover novel reactions and derivatives of this compound. acs.orgresearchgate.netscienceintheclassroom.org This can lead to the rapid identification of optimal conditions for synthesizing new molecules.
Biological Screening : Libraries of derivatives synthesized from this compound can be subjected to high-throughput biological screening to identify compounds with interesting therapeutic properties. This approach can significantly accelerate the early stages of drug discovery.
Materials Discovery : HTS methods can be employed to screen for new polymeric materials derived from this compound with desired physical or chemical properties, such as thermal stability, conductivity, or biocompatibility.
Q & A
Basic: What are the key physicochemical properties of Methyl 2,5-dibromopentanoate critical for experimental handling?
Answer:
this compound (C₆H₁₀Br₂O₂; MW 273.95) has a boiling point of 135°C at 17 mmHg and a density of 1.746 g/cm³ . Its solubility in aqueous buffers (pH-dependent) and organic solvents makes it suitable for biochemical and organic synthesis applications. Reactivity is influenced by its electrophilic bromine atoms, enabling bisalkylation in protein engineering . Handling requires attention to its hazardous properties (R36/37/38: irritant to eyes, respiratory system, and skin) .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact; rinse immediately with water if exposed . Store in a cool, dry place away from incompatible reagents (e.g., strong bases or oxidizers). Waste disposal should follow institutional guidelines for halogenated organic compounds.
Advanced: How does this compound facilitate site-selective protein modification via bisalkylation mechanisms?
Answer:
MDBP reacts with cysteine residues in proteins (e.g., CRM197) through a two-step mechanism:
Bisalkylation : The bromine atoms sequentially alkylate cysteine thiols at disulfide bonds (C186–C201 in CRM197), forming a thioether bridge.
Elimination : Under basic conditions (pH 11), the intermediate undergoes β-elimination to generate dehydroalanine (Dha), enabling further functionalization (e.g., PEGylation or click chemistry) .
Key factors : pH optimization (11–12), stoichiometric excess (500 equiv. MDBP), and reaction time (5 hours) ensure efficient Dha formation .
Advanced: What strategies optimize the balance between aqueous solubility and reactivity of this compound in biochemical applications?
Answer:
- Co-solvents : Use water-miscible organic solvents (e.g., DMSO or acetonitrile ≤10% v/v) to enhance solubility without denaturing proteins .
- pH Adjustment : React at pH 11 to promote bisalkylation while maintaining solubility; monitor precipitation via dynamic light scattering (DLS).
- Temperature Control : Perform reactions at room temperature (20–25°C) to avoid thermal degradation .
Basic: Which analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms bromine substitution patterns and ester functionality (e.g., δ ~3.7 ppm for methyl ester protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (m/z 273.95) and purity .
- X-ray Crystallography : Resolves conformational details (e.g., hydrogen-bonding networks stabilizing molecular geometry) .
Advanced: How do reaction conditions influence the competition between bisalkylation and elimination pathways when using this compound?
Answer:
- pH : Higher pH (≥11) favors elimination by deprotonating intermediates, while neutral pH promotes bisalkylation .
- Concentration : Excess MDBP (≥500 equiv.) drives bisalkylation to completion before elimination occurs .
- Temperature : Elevated temperatures accelerate elimination but may reduce selectivity. Kinetic studies via HPLC or LC-MS can monitor pathway dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
